Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-
Overview
Description
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- is a chemical compound with the molecular formula C16H44O2Si2. It is commonly known as Bis(trimethylsilyl)oxide (BTMSO) and is widely used in scientific research applications. BTMSO is a colorless, odorless, and non-flammable liquid that is soluble in most organic solvents.
Scientific Research Applications
Synthesis and Characterization
- Disiloxane derivatives like hydroxyester disiloxanes have been synthesized for developing poly(siloxane-urethane) copolymers, exhibiting unique properties. These compounds show potential for advanced material applications due to their distinct characteristics and cost-effective production methods (Pusztai, Nagy, & Wagner, 2012).
- The preparation and characterization of crosslinked copolymers involving methyl methacrylate and disiloxane variants demonstrate their use in creating materials with specific swelling, thermal, and morphological characteristics, highlighting the versatility of disiloxane compounds (Yang & Peppas, 1983).
Catalysis in Polymerizations
- Disiloxane-bridged indenyl metallocene catalysts show unique and unexpected behaviors in olefin polymerization, indicating their potential as catalysts in creating diverse polymeric materials (Song, Shackett, Chien, & Rausch, 1995).
Advanced Material Applications
- Disiloxanes like 1,3-bis(3-aminopropyl) tetramethyl disiloxane have been used as epoxy curing agents in semiconductor devices. Their ability to modify the viscosity and thermal expansion of epoxy systems shows their importance in high-reliability electronic packaging (Li & Xie, 2009).
Polymerization Processes
- The interfacial polycondensation of disiloxane series diols with phosgene has been explored for producing polysiloxane carbonates, indicating the versatility of disiloxane compounds in creating heat-resistant materials (Sheludyakov, Mkhitaryan, Gorlov, & Zhinkin, 1976).
Optical and Thermal Properties
- The synthesis of optically active and completely diisotactic poly(siloxane)s utilizing disiloxane units showcases their role in producing polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).
Plasma Polymerization
- Plasma polymerization of organosiloxanes, including variants of tetramethyl disiloxane, has been studied to understand the polymerization kinetics and the distribution of chemical species. This research aids in developing crosslinked polydimethylsiloxane-like materials (Cai, Fang, & Yu, 1992).
properties
IUPAC Name |
tert-butyl-[tert-butyl(dimethyl)silyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30OSi2/c1-11(2,3)14(7,8)13-15(9,10)12(4,5)6/h1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTJJHCZWOVVNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343485 | |
Record name | TBDMS ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- | |
CAS RN |
67875-55-2 | |
Record name | TBDMS ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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